![molecular formula C10H11BrClN B2801571 4-bromo-2-chloro-N-cyclobutylaniline CAS No. 1247192-13-7](/img/structure/B2801571.png)
4-bromo-2-chloro-N-cyclobutylaniline
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Overview
Description
“4-bromo-2-chloro-N-cyclobutylaniline” is a chemical compound with the CAS Number: 1247192-13-7 . It has a molecular weight of 260.56 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “4-bromo-2-chloro-N-cyclobutylaniline” is1S/C10H11BrClN/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“4-bromo-2-chloro-N-cyclobutylaniline” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the current data.Scientific Research Applications
Electrochemical Oxidation Studies
4-bromo-2-chloro-N-cyclobutylaniline, as a derivative of bromoanilines, can be involved in electrochemical studies to understand its oxidation behavior in various solvents. For example, research on the electrochemical oxidation of 4-bromoaniline in acetonitrile solution shows that the electrochemical oxidation path is similar to that of 4-chloroanilines, indicating a potential area of study for compounds like 4-bromo-2-chloro-N-cyclobutylaniline (Kádár et al., 2001).
Solid Solution Formation
Compounds related to 4-bromo-2-chloro-N-cyclobutylaniline can form solid solutions with unique properties, such as photochromic and thermochromic behaviors. For instance, 4-bromo-N-salicylideneaniline, a structurally related compound, forms solid solutions that exhibit photochromic, non-thermochromic, and non-luminescent characteristics, suggesting potential applications in material science and engineering (Cohen, 1968).
Synthesis of Novel Heterocyclic Compounds
4-bromo-2-chloro-N-cyclobutylaniline could serve as a precursor in the synthesis of novel heterocyclic compounds with potential antibacterial activities. This is exemplified by research on 4-(4-bromophenyl)-4-oxobut-2-enoic acid, where the compound is used as a key starting material to synthesize a series of novel aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).
Photoredox Catalysis
The structural motif of cyclobutylanilines, similar to 4-bromo-2-chloro-N-cyclobutylaniline, can be utilized in photoredox catalysis for the development of new synthetic methods. For example, cyclobutylanilines have been used in visible-light photocatalysis to achieve [4+2] annulation with alkynes, demonstrating a method for creating amine-substituted cyclohexenes, which could include modifications like bromo or chloro substituents (Wang & Zheng, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-bromo-2-chloro-N-cyclobutylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKRHPQUKMIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-cyclobutylaniline | |
CAS RN |
1247192-13-7 |
Source
|
Record name | 4-bromo-2-chloro-N-cyclobutylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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